3-Bromo-5-fluoro-2-nitrophenol

Organic Synthesis Nucleophilic Aromatic Substitution Cross-Coupling Reactions

Avoid high-risk substitution: the unique 1,2,3,5-arrangement of Br, F, NO2, and OH groups on this nitrophenol creates a distinct electrostatic and steric environment critical for specific cross-coupling reactivity and biological target engagement. With certified purity ≥98%, it serves as a reliable negative control for glycosidase assays (IC50 > 55.69 μM vs. β-glucuronidase) and a precise tool for modulating lipophilicity (cLogP 2.202) in ADME optimization.

Molecular Formula C6H3BrFNO3
Molecular Weight 235.996
CAS No. 1807155-63-0
Cat. No. B2793309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-2-nitrophenol
CAS1807155-63-0
Molecular FormulaC6H3BrFNO3
Molecular Weight235.996
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)[N+](=O)[O-])Br)F
InChIInChI=1S/C6H3BrFNO3/c7-4-1-3(8)2-5(10)6(4)9(11)12/h1-2,10H
InChIKeyJSDDOSCMCKFTAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-2-nitrophenol (CAS 1807155-63-0): Procurement Guide and Technical Specifications for Research Use


3-Bromo-5-fluoro-2-nitrophenol (CAS 1807155-63-0) is a polyhalogenated aromatic compound classified as a nitrophenol derivative. Its structure features a benzene ring substituted with bromine (Br), fluorine (F), a nitro (NO2) group, and a hydroxyl (OH) group. This specific substitution pattern, with a molecular formula of C6H3BrFNO3 and a molecular weight of 236.00 g/mol, is verified by the SMILES notation O=[N+]([O-])c1c(O)cc(F)cc1Br and the IUPAC International Chemical Identifier (InChI) InChI=1S/C6H3BrFNO3/c7-4-1-3(8)2-5(10)6(4)9(11)12/h1-2,10H . It is typically available as a bright yellow crystalline powder and is supplied for research and development purposes only .

Why Generic 'Nitrophenol' or 'Halogenated Phenol' Substitution Is Not Advisable for 3-Bromo-5-fluoro-2-nitrophenol (CAS 1807155-63-0)


Substituting 3-Bromo-5-fluoro-2-nitrophenol with another nitrophenol or halogenated phenol is a high-risk procurement strategy due to the profound and non-linear impact of its specific substituent pattern on chemical behavior. The combination of three different electron-withdrawing groups (bromine, fluorine, and nitro) in a precise 1,2,3,5-arrangement around the electron-donating hydroxyl creates a unique electrostatic and steric environment [1]. This architecture dictates specific reactivity, such as in nucleophilic aromatic substitution or cross-coupling reactions, and governs interactions in biological systems, where halogen bonding and steric complementarity are key [2]. For instance, the presence or absence of the fluorine atom, or its positional isomerism, can dramatically alter a compound's lipophilicity (logP) and metabolic stability, while the bromine atom provides a specific synthetic handle for further derivatization . The following quantitative evidence demonstrates that seemingly similar compounds exhibit divergent properties that directly impact their utility and, therefore, procurement decisions.

Quantitative Differentiation Guide for 3-Bromo-5-fluoro-2-nitrophenol (CAS 1807155-63-0) Against Key Comparators


Synthetic Utility and Reactivity Differentiation from Non-Fluorinated Analog 3-Bromo-2-nitrophenol

The strategic placement of a fluorine atom ortho to the nitro group significantly increases the electrophilicity of the aromatic ring, particularly at the carbon bearing the bromine atom, when compared to the non-fluorinated analog 3-Bromo-2-nitrophenol . This class-level inference is based on the strong electron-withdrawing inductive effect (-I) of fluorine, which, combined with the mesomeric electron withdrawal of the nitro group, activates the ring toward nucleophilic attack. This enables chemoselective functionalization using the bromine atom as a handle in reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, a pathway not accessible with the same efficiency using a compound lacking this specific electronic activation.

Organic Synthesis Nucleophilic Aromatic Substitution Cross-Coupling Reactions

Physicochemical Property Advantage: Predicted Lipophilicity (logP) vs. 3-Bromo-2-nitrophenol

The introduction of a fluorine atom leads to a significant and quantifiable increase in predicted lipophilicity compared to the non-fluorinated analog. The predicted octanol-water partition coefficient (logP) for 3-Bromo-5-fluoro-2-nitrophenol is **2.202** , whereas the predicted logP for 3-Bromo-2-nitrophenol is **1.601** . This represents a calculated difference of **+0.601 logP units**.

Medicinal Chemistry Physicochemical Property Prediction Lipophilicity

Distinct Biochemical Interaction Profile: In Vitro Enzyme Inhibition vs. Isomer 6-Bromo-3-fluoro-2-nitrophenol

A direct cross-study comparison of enzyme inhibition data reveals a stark functional divergence between positional isomers. 3-Bromo-5-fluoro-2-nitrophenol was found to be **inactive** against bovine liver β-glucuronidase, with a reported IC50 > 55.69 μM [1]. In contrast, its structural isomer, 6-Bromo-3-fluoro-2-nitrophenol, demonstrated measurable inhibitory activity against the same enzyme, with a reported IC50 of **22.1 μM** [2].

Biochemical Assays Enzyme Inhibition Drug Discovery

Purity-Driven Procurement Value: High Analytical Purity vs. Standard-Grade Analogs

Procurement of 3-Bromo-5-fluoro-2-nitrophenol from certain vendors guarantees a high analytical purity, which is a key differentiator for research reliability. The compound is available with a certified purity of **≥98.6% by GC area** . In comparison, many analogous building blocks are often supplied with a purity specification of ≥95% or ≥98%, which can represent a significantly higher level of unknown impurities .

Analytical Chemistry Quality Control Procurement

Optimal Research and Industrial Application Scenarios for 3-Bromo-5-fluoro-2-nitrophenol (CAS 1807155-63-0) Based on Evidence


Advanced Medicinal Chemistry for Kinase and Phosphatase Inhibitor Development

This compound is ideally suited as a multifunctional building block in the synthesis of targeted libraries for protein kinase or phosphatase inhibition. The bromine atom serves as a robust handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce diverse aryl or heteroaryl groups, while the fluorine atom can be retained or later used for radio-labeling (18F) or to modulate metabolism . The presence of the nitro group, a recognized pharmacophore in certain kinase inhibitors (e.g., EGFR, FLT3), provides a potential vector for direct target interaction [1].

Chemical Probe Design for Glycosidase Target Engagement

Based on the evidence from BindingDB demonstrating its lack of activity against bovine β-glucuronidase (IC50 > 55.69 μM) , this compound can be strategically employed as a negative control in assays designed to identify selective inhibitors of other glycosidases. Its well-defined structure and high purity make it a reliable control compound for validating assay specificity and ruling out non-selective, pan-assay interference activity.

Structure-Activity Relationship (SAR) Studies on Halogenated Aromatics

The quantifiable and significant difference in predicted lipophilicity (logP = 2.202) compared to its non-fluorinated analog makes 3-Bromo-5-fluoro-2-nitrophenol an essential component in systematic SAR investigations. Researchers seeking to fine-tune the lipophilic character of a lead series can use this compound as a precise tool to understand the impact of introducing a fluorine atom ortho to a nitro group, enabling data-driven optimization of ADME properties.

High-Fidelity Assay Development Requiring Minimal Background Interference

For laboratories developing highly sensitive analytical methods or bioassays, the procurement of 3-Bromo-5-fluoro-2-nitrophenol with a certified purity of ≥98.6% (by GC) is a strategic advantage. This level of purity minimizes the risk of unexpected peaks in HPLC/LCMS analysis and reduces background noise in fluorescence or luminescence-based assays, leading to greater confidence in the identification and quantification of active compounds or metabolites.

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